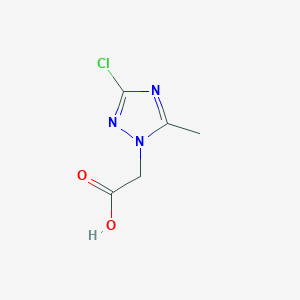
(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .
Molecular Structure Analysis
The molecular formula of This compound is C3H4ClN3 . The InChI string is InChI=1S/C3H4ClN3/c1-2-5-3 (4)7-6-2/h1H3, (H,5,6,7) . The canonical SMILES string is CC1=NC(=NN1)Cl .
Physical and Chemical Properties Analysis
The molecular weight of This compound is 117.54 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 117.0093748 g/mol and the monoisotopic mass is also 117.0093748 g/mol . The topological polar surface area is 41.6 Ų .
Scientific Research Applications
Chemical Synthesis
(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid and its derivatives are primarily used in chemical synthesis. For instance, Ranganathan et al. (2002) described the synthesis of polymethylated DOTA ligands, which are derivatives of the ligand DOTA that form lanthanide chelates. These chelates have applications in magnetic resonance imaging (MRI) as they can be used as contrast agents. The study highlighted the synthesis of these ligands, including M4DOTA and M4DOTMA, which form highly symmetric and rigid lanthanide chelates, potentially useful for MRI thermometric imaging (Ranganathan et al., 2002).
Novel Compound Synthesis
In another study, Demirbas (2005) synthesized a series of acetic acid derivatives, which included the condensation of compounds with chloroacetic acid. These synthesized compounds were part of a broader study to develop new triheterocyclic compounds consisting of 1,2,4-triazol-3-one, 1,3,4-thiadiazole, and 1,3,4-oxadiazole rings (Demirbas, 2005).
Sustainable Synthesis Methods
A 2020 study by Tortoioli et al. reported on the development of an efficient and sustainable synthesis method for 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. This novel, metal-free process features an efficient condensation for the triazole build-up under flow conditions, representing a more environmentally benign approach to chemical synthesis (Tortoioli et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It’s known that triazole derivatives can interact with multiple receptors . They are important types of molecules and play a main role in cell biology .
Mode of Action
Triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacological properties .
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to triazole derivatives, can affect a wide range of biological activities .
Pharmacokinetics
It’s known that triazole derivatives can improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that triazole derivatives can exhibit various biologically vital properties .
Action Environment
It’s known that the compounds synthesized are thermally stable .
Properties
IUPAC Name |
2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-3-7-5(6)8-9(3)2-4(10)11/h2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDJMQHJDWHOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide](/img/structure/B2957587.png)




![3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2957598.png)

![N-[(5-Thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2957600.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2957601.png)

![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2957606.png)
![5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)


